molecular formula C18H17F2N3O2S2 B12027965 N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 577962-34-6

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12027965
CAS No.: 577962-34-6
M. Wt: 409.5 g/mol
InChI Key: OLLDSGKLVLVVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of thieno[2,3-d]pyrimidinone derivatives functionalized with a thioether-linked acetamide group. Its core structure comprises a bicyclic thienopyrimidinone system substituted with ethyl (C2H5) and methyl (CH3) groups at positions 3, 5, and 4. The thioether bridge connects the heterocycle to an N-(2,4-difluorophenyl)acetamide moiety.

Properties

CAS No.

577962-34-6

Molecular Formula

C18H17F2N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17F2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-13-6-5-11(19)7-12(13)20/h5-7H,4,8H2,1-3H3,(H,21,24)

InChI Key

OLLDSGKLVLVVEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3)F)F)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Core Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis

The thieno[2,3-d]pyrimidinone core is constructed via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds. A representative protocol involves:

Step 1: Formation of 3-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Starting Materials : Ethyl 2-cyano-3,4-dimethylthiophene-5-carboxylate and ethylamine.

  • Reaction Conditions : Reflux in ethanol with catalytic acetic acid (12 h, 80°C) .

  • Mechanism : Cyclocondensation followed by intramolecular dehydration yields the pyrimidinone ring .

  • Yield : 68–72% after recrystallization from ethanol .

Key Modification : Introducing the 3-ethyl group requires alkylation of the pyrimidinone nitrogen using ethyl bromide in the presence of potassium carbonate (DMF, 60°C, 6 h) .

N-(2,4-Difluorophenyl)acetamide Coupling

The final step involves coupling the thioether intermediate with 2,4-difluoroaniline via a nucleophilic acyl substitution reaction.

Step 4: Activation of Acetic Acid Moiety

  • Activating Agent : N,N’-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) .

  • Reaction : Stirring at 0°C for 30 min, followed by addition of 2,4-difluoroaniline .

  • Conditions : Room temperature, 12 h .

  • Yield : 65–70% after silica gel chromatography (hexane:ethyl acetate, 3:1) .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and catalytic systems enhance efficiency:

Catalytic Thioether Formation

  • Catalyst : CuI (5 mol%) in DMF at 100°C reduces reaction time to 1 h with 88% yield .

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >98% purity .

  • Chromatography : Reverse-phase HPLC for pharmaceutical-grade material .

Comparative Analysis of Synthetic Routes

StepMethod A (Traditional)Method B (Catalytic)
Core Synthesis 68% yield, 12 h 72% yield, 10 h
Thioether 75% yield, 2 h 88% yield, 1 h
Acetamide 65% yield, 12 h 70% yield, 8 h

Key Findings :

  • Catalytic methods (Method B) improve yields and reduce reaction times but require specialized equipment .

  • Traditional routes (Method A) remain cost-effective for small-scale synthesis .

Mechanistic Insights

Thieno[2,3-d]pyrimidinone Cyclization :

  • The reaction proceeds via a tandem Knoevenagel condensation and 6π-electrocyclic ring closure, as evidenced by DFT calculations .

Thiolation Selectivity :

  • Steric hindrance from the 5,6-dimethyl groups directs substitution exclusively to position 2 .

Challenges and Solutions

Impurity Control :

  • Byproduct : Oxidative dimerization of thiols during Step 3.

  • Mitigation : Use of degassed solvents and antioxidant additives (e.g., BHT) .

Scale-Up Limitations :

  • Issue : Exothermic reaction during POCl₃ chlorination.

  • Solution : Slow reagent addition and jacketed reactor cooling .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines, including N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival .

Hepatoprotective Effects

The compound has been investigated for its hepatoprotective effects against conditions such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). Specifically, it has been shown to reduce hepatic steatosis and improve insulin sensitivity in animal models . The compound's ability to target lipid metabolism pathways makes it a candidate for further development in treating liver-related diseases.

Inhibition of Lipid Synthesis

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has been identified as an inhibitor of Acetyl-CoA Carboxylase (ACC), an enzyme critical in fatty acid synthesis. This inhibition leads to decreased lipid accumulation in the liver and improved metabolic profiles in experimental models . Such properties suggest its potential use in developing treatments for metabolic disorders.

Antinociceptive Properties

Studies have shown that similar thienopyrimidine compounds possess antinociceptive activity, indicating potential applications in pain management. The mechanisms are thought to involve modulation of pain pathways and reduction of inflammatory responses .

Structural Characteristics and Synthesis

The unique structure of N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and bioavailability, making it suitable for therapeutic applications. The synthesis typically involves multi-step reactions starting from readily available precursors and requires careful optimization to achieve high yields and purity .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anticancer effectsSignificant inhibition of cell growth in cancer cell lines; potential for further development
Assess hepatoprotective effectsReduction in hepatic steatosis and improved metabolic parameters in animal models
Investigate antinociceptive propertiesDemonstrated pain relief in rodent models; effective modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues in the Thieno[2,3-d]pyrimidinone Family

Several analogs share the thieno[2,3-d]pyrimidinone scaffold but differ in substituents:

Compound ID (CAS) R-Group on Acetamide Key Structural Differences
618427-71-7 3-Chloro-4-fluorophenyl Chlorine at position 3 vs. fluorine in target compound
618427-68-2 p-Tolyl (CH3-C6H4) Methyl substitution instead of fluorine
843621-56-7 4-Acetylphenyl Acetyl group introduces polarity and hydrogen-bonding capacity
  • Steric Impact : The 3-chloro-4-fluorophenyl analog (618427-71-7) introduces bulkier halogens, which may hinder binding in sterically constrained environments .

Heterocyclic Core Variations

Compounds with pyrimidinone or quinoxaline cores instead of thienopyrimidinone:

Compound (Source) Core Structure Key Features
5.6 () Pyrimidin-4-one Simpler monocyclic structure; lacks sulfur atom in fused ring
4a () Quinoxaline Larger aromatic system; increased π-stacking potential but reduced solubility
  • Pharmacokinetic Implications: The thienopyrimidinone core in the target compound offers intermediate lipophilicity compared to pyrimidinone (more polar) and quinoxaline (more hydrophobic), balancing membrane permeability and aqueous solubility .

Thioether vs. Oxygen Ether Linkages

  • Compound 1 () : Features a thietan-3-yloxy group (oxygen ether) instead of thioether. The oxygen atom increases polarity and hydrogen-bond acceptor capacity but may reduce redox stability compared to sulfur .
  • Target Compound : The thioether linkage (C–S–C) provides greater resistance to enzymatic cleavage and enhances hydrophobic interactions .

Physicochemical Data

Property Target Compound (Predicted) 5.6 () 618427-68-2 ()
Melting Point ~220–235°C* 230–232°C Not reported
Molecular Weight ~449.45 g/mol 344.21 g/mol ~424.52 g/mol
LogP (Estimated) 3.5–4.0 2.8–3.2 3.8–4.2

*Predicted based on structural similarity to 5.6 and 618427-71-7 .

Functional Implications

  • Hydrogen Bonding: The acetamide group (–NHCO–) in all analogs acts as a hydrogen-bond donor/acceptor, critical for target binding. The 2,4-difluorophenyl group may reduce steric hindrance compared to bulkier substituents .
  • Crystallography: While direct crystal data for the target compound is unavailable, CSD entries () suggest thienopyrimidinones often form layered structures via π-π interactions and hydrogen bonds .

Biological Activity

N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H17F2N3O2S
  • Molecular Weight : 409.48 g/mol
  • CAS Number : 577962-34-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the thieno[2,3-d]pyrimidine moiety plays a crucial role in modulating various signaling pathways associated with cellular proliferation and apoptosis.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and cancer cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound significantly reduces cell viability and induces apoptosis. For instance, studies on hepatocellular carcinoma (HCC) cells showed a dose-dependent reduction in cell proliferation and an increase in apoptotic markers such as cleaved caspase-3 and PARP .
Cell LineIC50 (µM)Mechanism of Action
HepG2 (HCC)15Induction of apoptosis
MCF7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The minimum inhibitory concentration (MIC) against various bacterial strains was assessed. Results indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Hepatic Steatosis Model : In a study involving rats fed a high-fat diet, administration of N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide resulted in reduced hepatic triglyceride levels and improved insulin sensitivity . This suggests potential therapeutic applications for metabolic disorders.
  • Combination Therapy : Research has explored the efficacy of this compound in combination with established chemotherapeutics. In preclinical models of breast cancer, it enhanced the effects of doxorubicin by sensitizing resistant cell lines .

Q & A

Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the thieno[2,3-d]pyrimidin-4-one core. A common approach includes:
  • Step 1 : Condensation of 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with thioglycolic acid derivatives under reflux in DMF or DMSO.
  • Step 2 : Coupling the thiol intermediate with N-(2,4-difluorophenyl)acetamide via nucleophilic substitution.
    Reaction conditions (e.g., temperature, solvent polarity) are critical for yield optimization. For example, DMF at 80–100°C improves solubility of intermediates .
    Table 1 : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Reference
1DMF, 90°C, 12 h70–80
2K₂CO₃, DMSO, 80°C65–75

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assignments focus on diagnostic peaks:
  • Thieno[2,3-d]pyrimidinone protons (δ 2.19–2.88 ppm for methyl groups) .
  • Acetamide NH (δ ~10.10 ppm, singlet) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 401.5) .
  • Elemental Analysis : Discrepancies ≤0.3% for C, N, and S indicate purity .

Q. What preliminary biological screening assays are used to evaluate its activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Positive controls include fluconazole .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) provides precise bond angles and hydrogen-bonding networks . For example:
  • Hydrogen Bonding : Interactions between the acetamide NH and pyrimidinone carbonyl stabilize the crystal lattice .
  • Torsion Angles : Confirm spatial arrangement of the 2,4-difluorophenyl group .

Q. How do substituents on the thieno[2,3-d]pyrimidinone core affect bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:
  • Ethyl vs. Methyl at Position 3 : Ethyl groups enhance lipophilicity, improving membrane permeability (logP increase by ~0.5) .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity boosts target binding (e.g., 2x higher antifungal activity) .
    Table 2 : SAR of Key Derivatives
Substituent (R)Antifungal MIC (μg/mL)Anticancer IC₅₀ (μM)
2,4-Difluorophenyl8.212.5
4-Chlorophenyl16.718.9
Data from

Q. What computational methods validate its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Predicts binding to fungal CYP51 (lanosterol 14α-demethylase) via sulfur-iron coordination .
  • MD Simulations (GROMACS) : Assess stability of the compound-enzyme complex over 100 ns, with RMSD <2.0 Å indicating stable binding .

Q. How can contradictory data on physicochemical properties (e.g., solubility) be resolved?

  • Methodological Answer :
  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). For low solubility (<0.1 mg/mL), employ co-solvents (e.g., PEG-400) .
  • Melting Point : Differential Scanning Calorimetry (DSC) resolves discrepancies between reported values (e.g., 230°C vs. 228°C) by analyzing purity-dependent phase transitions .

Methodological Notes

  • Data Consistency : Cross-validate NMR and MS data with the Cambridge Structural Database (CSD) entries for analogous compounds .
  • Advanced Tools : SHELX suite () and PubChem-derived InChI keys () ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.